

Validating the Structure of 4-(3-Methylbutoxy)benzaldehyde: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 4-(3-Methylbutoxy)benzaldehyde

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comparative analysis of the spectroscopic data for **4-(3-Methylbutoxy)benzaldehyde** against two structurally related alternatives, 4-butoxybenzaldehyde and 4-methoxybenzaldehyde. By presenting key experimental data and detailed protocols, this document serves as a practical resource for validating the chemical structure of **4-(3-Methylbutoxy)benzaldehyde**.

Spectroscopic Data Comparison

The structural nuances between **4-(3-Methylbutoxy)benzaldehyde** and its analogs are clearly delineated by their respective spectroscopic signatures. The following table summarizes the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating a direct comparison.

Spectroscopic Technique	4-(3-Methylbutoxy)benzaldehyde (Predicted/Expected)	4-Butoxybenzaldehyde (Experimental)	4-Methoxybenzaldehyde (Experimental)
^1H NMR (CDCl_3 , ppm)	~9.88 (s, 1H, CHO), ~7.82 (d, 2H, Ar-H), ~6.98 (d, 2H, Ar-H), ~3.95 (t, 2H, OCH_2), ~1.80 (m, 1H, CH), ~1.65 (q, 2H, CH_2), ~0.95 (d, 6H, $2\times\text{CH}_3$)	9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 0.98 (t, 3H)[1]	9.87 (s, 1H), 7.86 (d, 2H), 7.12 (d, 2H), 3.86 (s, 3H)[2]
^{13}C NMR (CDCl_3 , ppm)	~191.0 (CHO), ~164.5 (C-O), ~132.0 (Ar-CH), ~130.0 (Ar-C), ~114.8 (Ar-CH), ~67.5 (OCH_2), ~38.0 (CH), ~25.0 (CH_2), ~22.5 (CH_3)	~190.8, ~164.2, ~131.9, ~129.8, ~114.6, ~68.1, ~31.2, ~19.2, ~13.8	191.3, 164.2, 131.8, 129.7, 114.5, 55.7[2]
IR (cm^{-1})	~2960 (C-H, alkyl), ~2870, 2770 (C-H, aldehyde), ~1700 (C=O), ~1600 (C=C, aromatic), ~1250 (C-O, ether)	~2950-2850 (C-H), ~1680-1700 (C=O), ~1600 (C=C), ~1250 (C-O)	~2840, 2740 (C-H, aldehyde), ~1685 (C=O), ~1600 (C=C), ~1260 (C-O)
Mass Spec. (m/z)	192 (M^+), 121, 91, 71	178 (M^+), 121, 93, 65[3]	136 (M^+), 135, 107, 77

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

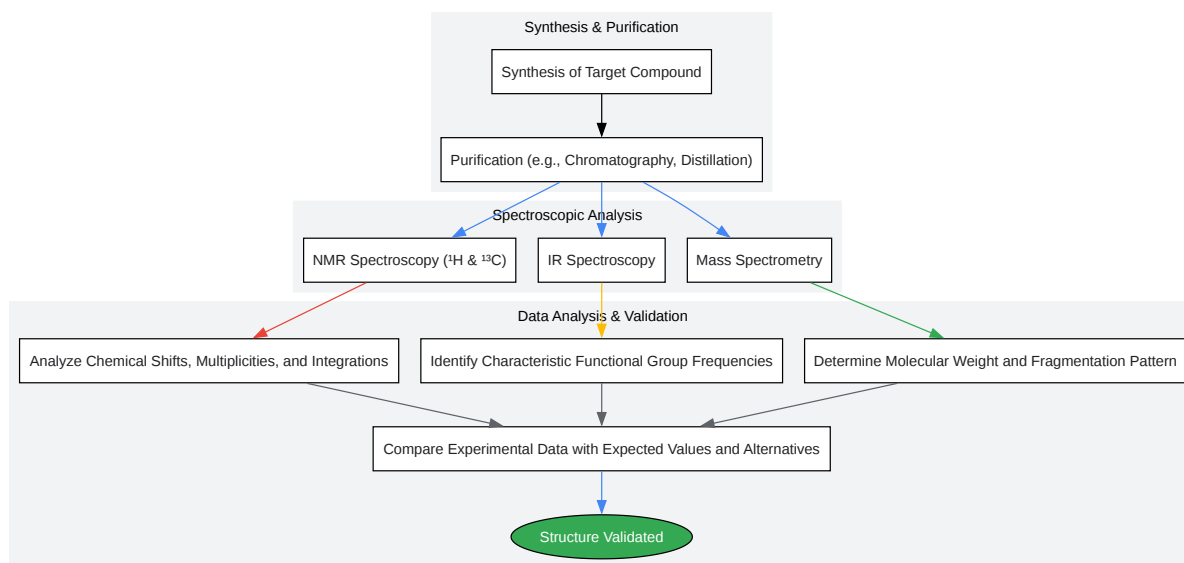
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which is equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed with a gradient to ensure separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and the mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Structure Validation Workflow

The logical process for validating the structure of a synthesized organic compound like **4-(3-Methylbutoxy)benzaldehyde** using the discussed spectroscopic methods is illustrated in the following diagram.



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References

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